4-(tert-Butoxy)-3-chloroanisole
Description
4-(tert-Butoxy)-3-chloroanisole is a substituted anisole derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the para position and a chlorine atom at the meta position relative to the methoxy group (-OCH₃) on the benzene ring. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituent positioning modulates reactivity and stability.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-chloro-4-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7H,1-4H3 |
InChI Key |
NLDFMMXFGFKSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chloroanisole typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes mixed with quaternary ammonium salts like benzyltriethylammonium chloride to enhance the catalytic effect .
Industrial Production Methods
In industrial settings, the production of 4-(tert-Butoxy)-3-chloroanisole follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-3-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-3-chloroanisole involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chloro group can also be involved in nucleophilic substitution reactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Key Observations:
Steric Effects :
- The tert-butoxy group in 4-(tert-Butoxy)-3-chloroanisole introduces significant steric hindrance compared to the linear butoxy chain in 4-Butoxy-3-chloro-5-methoxybenzaldehyde . This bulkiness may reduce reactivity in nucleophilic substitution or coupling reactions.
- In 4-Hydroxy-3-tert-butylanisole , the tert-butyl group at position 3 similarly contributes to steric shielding but lacks the ether oxygen, reducing polarity compared to the tert-butoxy substituent.
This contrasts with 4-Hydroxy-3-tert-butylanisole , where the hydroxyl group is strongly electron-donating, increasing ring activation. The aldehyde group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde adds electrophilic character, making it reactive toward nucleophiles like amines or hydrazines.
Solubility and Polarity :
- The tert-butoxy group in 4-(tert-Butoxy)-3-chloroanisole likely enhances lipophilicity compared to 4-Hydroxy-3-tert-butylanisole , which has a polar hydroxyl group. However, both are less polar than 4-Butoxy-3-chloro-5-methoxybenzaldehyde , which contains an aldehyde moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
